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Compound of Interest

Compound Name: Disperse Brown 1

Cat. No.: B1345095

Introduction

Disperse Brown 1, identified by the Colour Index number 11152, is a monoazo dye utilized in
the textile industry for dyeing polyester and other synthetic fibers.[1] Its chemical structure, 2-
[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol, gives rise
to its characteristic brown color and dyeing properties.[2] A thorough understanding of its
spectroscopic characteristics is essential for quality control, analytical identification, and
research into its properties and applications. This guide provides a detailed overview of the
Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic
Resonance (NMR) spectroscopic data of Disperse Brown 1. Due to the limited availability of
direct experimental data in public databases, this guide combines available information with
predictive analysis based on the dye's molecular structure and the spectroscopic properties of
its precursors.

Chemical Structure and Synthesis

Disperse Brown 1 (Ci6H15CIsN4O4, Molar Mass: 433.67 g/mol ) is synthesized through the
diazotization of 2,6-dichloro-4-nitroaniline, followed by an azo coupling reaction with N,N-bis(2-
hydroxyethyl)-3-chlorobenzenamine.[1]

The synthesis workflow is depicted in the following diagram:
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Caption: Synthesis workflow of Disperse Brown 1.

Spectroscopic Data
Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy of azo dyes is characterized by strong absorption bands in the visible
region, which are responsible for their color. These absorptions arise from 1 - 1T* electronic
transitions within the conjugated system of the molecule. The spectrum of Disperse Brown 1
exhibits a broad absorption band in the visible range, typical for brown dyes which absorb
across a wide range of wavelengths.

Parameter Value Reference

Not explicitly reported, but the
visible spectrum shows a

Amax (nm) ) [3]
broad absorption between 400

and 600 nm.

Not specified in the available

graphical data. Typically
Solvent ) )

measured in solvents like

ethanol, acetone, or DMF.

Red-light brown to deep dark
Appearance [1]
brown powder.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a
molecule. While an experimental FT-IR spectrum for Disperse Brown 1 is not readily available,
its characteristic absorption bands can be predicted based on its chemical structure and the
known spectra of its precursors, such as 2,6-dichloro-4-nitroaniline.
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Wavenumber (cm~?) Functional Group Description

Broad band due to the
3400 - 3200 O-H stretch hydroxyl groups of the

ethanolamine moiety.

Characteristic of the benzene

3100 - 3000 Aromatic C-H stretch )
rings.
From the ethylene groups in
2950 - 2850 Aliphatic C-H stretch the N,N-bis(2-hydroxyethyl)
substituent.
Aromatic ring skeletal
1600 - 1585, 1500 - 1400 C=C stretch o
vibrations.
Asymmetric and symmetric
~1590 and ~1345 N-O stretch (NO2) ) ]
stretching of the nitro group.
Azo group stretching, often
~1450 N=N stretch weak or obscured by aromatic
ring vibrations.
1350 - 1250 C-N stretch Aromatic amine stretching.
From the primary alcohol
1250 - 1000 C-O stretch
groups.
Characteristic of the
800 - 600 C-Cl stretch

chlorinated aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the
hydrogen (*H NMR) and carbon (33C NMR) atoms in a molecule. In the absence of
experimental NMR data for Disperse Brown 1, the following tables provide predicted chemical
shifts based on its structure and data from analogous compounds.

1H NMR Predicted Chemical Shifts
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment

ppm)
Aromatic protons on

~8.3 S 2H o ]
the dinitrophenyl ring.
Aromatic protons on

~7.5 m 3H
the chloroaniline ring.
-OH protons of the
hydroxyethyl groups

~4.9 t 2H yEToXyETyl group
(can be broad and
exchangeable).
-CH2- protons
adjacent to the

~3.8 t 4H
hydroxy! group (-
CH20H).
-CH2- protons
adjacent to the

~3.6 t 4H _
nitrogen atom (-N-
CHz-).

13C NMR Predicted Chemical Shifts

Chemical Shift (6, ppm) Assignment

~150 Aromatic C-N

~148 Aromatic C-NOz2

~145 Aromatic C-N=N

~135 Aromatic C-ClI

~130 - 120 Aromatic C-H

~60 -CH20H

~55 -N-CHa-
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Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a disperse dye like
Disperse Brown 1.

UV-Vis Spectroscopy

o Sample Preparation: A dilute solution of Disperse Brown 1 is prepared by dissolving a
small, accurately weighed amount of the dye in a suitable spectroscopic grade solvent (e.g.,
ethanol, methanol, or dimethylformamide). The concentration should be adjusted to yield an
absorbance in the range of 0.1 to 1.0.

 Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

» Data Acquisition: The spectrum is recorded over a wavelength range of 200-800 nm. The
solvent is used as a reference in the reference cuvette. The wavelength of maximum
absorbance (Amax) is determined from the resulting spectrum.

FT-IR Spectroscopy

o Sample Preparation: A small amount of the solid dye powder is mixed with dry potassium
bromide (KBr) and ground to a fine powder. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press. Alternatively, the spectrum can be obtained using
an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample
is placed directly on the ATR crystal.

 Instrumentation: A Fourier-Transform Infrared spectrophotometer.

o Data Acquisition: The FT-IR spectrum is typically recorded from 4000 to 400 cm~1. A
background spectrum of the KBr pellet or the empty ATR crystal is recorded and
automatically subtracted from the sample spectrum.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the dye is dissolved in a suitable deuterated
solvent (e.g., DMSO-ds, CDCIs) in an NMR tube. Tetramethylsilane (TMS) is typically used
as an internal standard (0 ppm).
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 Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or
higher).

o Data Acquisition: Both *H and 3C NMR spectra are acquired. For *H NMR, standard
parameters are used, and the data is processed with Fourier transformation, phasing, and
baseline correction. For 13C NMR, a proton-decoupled spectrum is typically acquired to
simplify the spectrum to single lines for each unique carbon atom.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for
Disperse Brown 1. While direct experimental data for FT-IR and NMR are not widely available,
a predictive analysis based on the known chemical structure and the properties of its
precursors offers valuable insights for researchers, scientists, and professionals in drug
development and related fields. The provided experimental protocols serve as a standard
methodology for the characterization of this and similar dye molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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